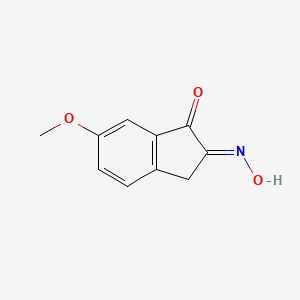![molecular formula C12H14N2O2 B7886532 5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine](/img/structure/B7886532.png)
5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrotricyclo[6220~2,7~]dodeca-2,4,6-trien-4-amine is a complex organic compound characterized by its unique tricyclic structure This compound contains a nitro group and an amine group attached to a tricyclic dodeca-2,4,6-triene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine typically involves multi-step organic reactions. One common approach is the nitration of a suitable tricyclic precursor, followed by amination. The nitration step often requires the use of concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions. The subsequent amination can be achieved using reagents such as ammonia or amines in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Research into its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its rigid and stable tricyclic structure.
Mechanism of Action
The mechanism of action of 5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The compound’s tricyclic structure provides rigidity, which can influence its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
Uniqueness
5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine is unique due to the combination of its nitro and amine groups on a tricyclic framework. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-nitrotricyclo[6.2.2.02,7]dodeca-2,4,6-trien-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11-5-9-7-1-3-8(4-2-7)10(9)6-12(11)14(15)16/h5-8H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENUBNHQHCNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=CC(=C(C=C23)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B7886469.png)

![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)







![[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7886540.png)


